molecular formula C17H18O5 B4964307 methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate CAS No. 6458-07-7

methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate

Cat. No.: B4964307
CAS No.: 6458-07-7
M. Wt: 302.32 g/mol
InChI Key: ZWFFXAIVSMNUPN-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate is a chemical compound with potential applications in various scientific fields. This compound features a benzene ring substituted with a methoxy group and an ethoxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with 2-methoxyphenol and ethylene oxide. The reaction involves the formation of an ether linkage followed by esterification with methanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pressure conditions to optimize the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Carboxylic acids from oxidation.

  • Alcohols from reduction.

  • Halogenated derivatives from substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its ether and ester functionalities make it a valuable building block in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural similarity to natural substrates allows it to interact with biological targets.

Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceuticals.

Industry: In the chemical industry, the compound is used in the production of fragrances, flavors, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various formulations.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the functional groups present and the biological context. For example, the methoxy group can enhance the compound's ability to penetrate cell membranes, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

  • Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate

  • 2-Methoxyphenyl isocyanate

  • 2-[ (2-methoxyphenoxy)methyl]oxirane

Uniqueness: Methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate stands out due to its specific combination of ether and ester functionalities, which provide unique reactivity and versatility compared to similar compounds.

This comprehensive overview highlights the importance and potential applications of this compound in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-19-15-5-3-4-6-16(15)22-12-11-21-14-9-7-13(8-10-14)17(18)20-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFFXAIVSMNUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367758
Record name methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6458-07-7
Record name methyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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